Beta-Carotene

描述

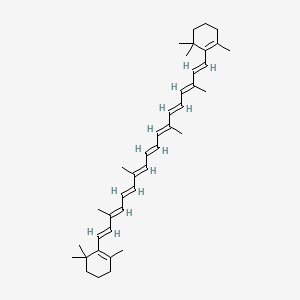

This compound, with the molecular formula C40H56, belongs to the group of carotenoids consisting of isoprene units. The presence of long chains of conjugated double bonds donates this compound with specific colors. It is the most abundant form of carotenoid and it is a precursor of the vitamin A. This compound is composed of two retinyl groups. It is an antioxidant that can be found in yellow, orange and green leafy vegetables and fruits. Under the FDA, this compound is considered as a generally recognized as safe substance (GRAS).

This compound is a natural product found in Planktothrix rubescens, Mauritia flexuosa, and other organisms with data available.

This compound is a naturally-occurring retinol (vitamin A) precursor obtained from certain fruits and vegetables with potential antineoplastic and chemopreventive activities. As an anti-oxidant, beta carotene inhibits free-radical damage to DNA. This agent also induces cell differentiation and apoptosis of some tumor cell types, particularly in early stages of tumorigenesis, and enhances immune system activity by stimulating the release of natural killer cells, lymphocytes, and monocytes. (NCI04)

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

A carotenoid that is a precursor of VITAMIN A. Beta carotene is administered to reduce the severity of photosensitivity reactions in patients with erythropoietic protoporphyria (PORPHYRIA, ERYTHROPOIETIC).

See also: Lycopene (part of); Broccoli (part of); Lycium barbarum fruit (part of).

Structure

3D Structure

属性

IUPAC Name |

1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENHQHLEOONYIE-JLTXGRSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(CCCC2(C)C)C)\C)\C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Record name | BETA-CAROTENE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | BETA-CAROTENE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020253 | |

| Record name | beta-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red to brownish-red crystals or crystalline powder, Red, brownish-red or purple-violet crystals or crystalline powder (colour varies according to extraction solvent used and conditions of crystallisation), Deep purple or red solid; [Merck Index], Solid | |

| Record name | BETA-CAROTENE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | BETA-CAROTENE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | beta-Carotene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | beta-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

633-577ºC, 654.00 to 657.00 °C. @ 760.00 mm Hg | |

| Record name | Beta carotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | beta-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sol in benzene, chloroform, carbon disulfide; moderately sol in ether, petroleum ether, oils; 100 ml hexane dissolve 109 mg at 0 °C; very sparingly sol in methanol and ethanol; practically insol in water, acids, alkalies, SOL IN FAT SOLVENTS, Soluble in acetone, Soluble in vegetable oils, For more Solubility (Complete) data for BETA-CAROTENE (7 total), please visit the HSDB record page., 0.6 mg/mL | |

| Record name | Beta carotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETA-CAROTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.00 at 20 °C/20 °C | |

| Record name | BETA-CAROTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Deep purple, hexagonal prisms from benzene and methanol, Red, rhombic, almost square leaflets from petroleum ether; dil soln are yellow, CRYSTALLINE FORM APPEARS DEEP ORANGE OR COPPER-COLORED, Red-brown hexagonal prisms from benzene and methanol | |

CAS No. |

7235-40-7 | |

| Record name | β-Carotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7235-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beta carotene [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007235407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta carotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | beta Carotene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .beta.,.beta.-Carotene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETA CAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01YAE03M7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETA-CAROTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

176-184ºC, 183 °C (evacuated tube), 183 °C | |

| Record name | Beta carotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETA-CAROTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling the Vibrant Pioneer: An In-depth Technical Guide to the Early Discovery of β-Carotene

A Technical Report for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seminal discoveries in the early history of β-carotene, a molecule now recognized for its profound biological significance. We delve into the foundational experiments that led to its initial isolation, the determination of its chemical formula, the elucidation of its complex structure, and the groundbreaking discovery of its role as a precursor to vitamin A. This report adheres to a technical focus, presenting detailed experimental methodologies, summarizing quantitative data in structured tables, and providing visual representations of the key experimental and logical workflows. The content is tailored for an audience of researchers, scientists, and professionals in drug development, offering a meticulous reconstruction of the scientific journey that brought this vital carotenoid to light.

Introduction

The story of β-carotene is a compelling narrative of scientific inquiry that spans over a century, from the early days of natural product chemistry to the dawn of modern structural elucidation and nutritional science. This vibrant orange pigment, first observed in carrots, captivated early chemists and ultimately revealed itself to be a cornerstone of human health. This guide revisits the pivotal moments in its discovery, providing a technical deep-dive into the methodologies that defined an era of chemical exploration.

The Dawn of Discovery: Isolation of "Carotin"

The first crucial step in understanding any natural compound is its isolation in a pure form. This milestone for β-carotene was achieved by the German pharmacist Heinrich Wilhelm Ferdinand Wachenroder in 1831.

Wachenroder's Isolation of Crystalline "Carotin" (1831)

-

Source Material: Fresh carrots were grated to increase the surface area for extraction.

-

Initial Extraction: The grated carrot pulp was subjected to pressing to express the juice, which contained the pigment.

-

Solvent Extraction: The expressed juice and remaining pulp were then treated with a non-polar solvent, likely diethyl ether or a similar solvent available at the time, to selectively dissolve the "carotin" and separate it from water-soluble components.

-

Concentration: The solvent containing the dissolved pigment was carefully evaporated to yield a concentrated, oily residue.

-

Crystallization: The concentrated extract was allowed to stand, during which time the "carotin" crystallized as small, ruby-red flakes. This process of crystallization was a key step in purifying the compound.

This pioneering work provided the scientific community with the first tangible samples of what would later be identified as a mixture of carotenoids, with β-carotene as a primary component.

Deciphering the Molecular Blueprint: Determination of the Empirical Formula

Nearly eight decades after its isolation, the fundamental chemical composition of β-carotene was determined by the Nobel laureate Richard Willstätter and his colleague W. Mieg in 1907. Their work, published in Annalen der Chemie, provided the empirical formula, a critical piece of the structural puzzle.

Willstätter and Mieg's Elemental Analysis (1907)

At the turn of the 20th century, the primary method for determining the elemental composition of organic compounds was combustion analysis. This technique involved burning a precisely weighed sample of the compound in a stream of oxygen and then quantifying the resulting combustion products, primarily carbon dioxide and water.

-

Sample Preparation: A highly purified sample of crystalline "carotin" was meticulously weighed.

-

Combustion: The sample was placed in a combustion tube and heated in the presence of an oxidizing agent (such as copper(II) oxide) and a stream of pure oxygen. This ensured the complete conversion of carbon to carbon dioxide (CO₂) and hydrogen to water (H₂O).

-

Product Absorption: The gaseous products of combustion were passed through a series of absorption tubes. One set of tubes contained a desiccant (e.g., calcium chloride) to absorb the water, and another set contained a strong base (e.g., potassium hydroxide) to absorb the carbon dioxide.

-

Gravimetric Analysis: The absorption tubes were weighed before and after the combustion. The increase in mass of the desiccant tubes corresponded to the mass of water produced, and the increase in mass of the base-containing tubes corresponded to the mass of carbon dioxide produced.

-

Calculation of Elemental Composition: From the masses of CO₂ and H₂O, the masses of carbon and hydrogen in the original sample were calculated. The percentage of each element was then determined.

| Element | Percentage (Experimental) |

| Carbon (C) | ~89.5% |

| Hydrogen (H) | ~10.5% |

Based on this quantitative data, Willstätter and Mieg calculated the simplest whole-number ratio of atoms, leading them to propose the empirical formula C₄₀H₅₆ for carotene.[1][2] This formula was a monumental step forward, providing the exact number of carbon and hydrogen atoms in a single molecule of β-carotene and laying the groundwork for future structural studies.

References

Beta-Carotene: A Technical Guide to its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-carotene (B85742) is a strongly colored red-orange pigment abundant in plants and fruits.[1] It is a member of the carotenes, which are terpenoids, synthesized biochemically from eight isoprene (B109036) units and thus having 40 carbons.[2] As the most common carotenoid in plants, it serves as a precursor to vitamin A (pro-vitamin A) and exhibits potent antioxidant properties, making it a subject of intense research in nutrition, medicine, and drug development.[3][4][5] This guide provides an in-depth overview of the molecular structure, physicochemical properties, and biological functions of this compound, along with detailed experimental protocols for its analysis.

Molecular Structure

This compound is a tetraterpene built from four terpene units, which are composed of isoprene units.[6] Its chemical formula is C40H56, and it is characterized by a long, conjugated system of eleven double bonds, which is responsible for its characteristic orange color.[6][7] The structure consists of two β-ionone rings at each end of the polyene chain.[1] The most common and stable isomer is the all-trans-β-carotene.

Caption: Molecular structure of all-trans-beta-carotene.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, formulation, and mechanism of action. It is a lipophilic molecule, practically insoluble in water but soluble in organic solvents.[2][7] It is also sensitive to heat, light, and oxygen, which can lead to isomerization and degradation.[1][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7235-40-7 | [2][3] |

| Molecular Formula | C40H56 | [3][8][9] |

| Molecular Weight | 536.87 g/mol | [1][3][9] |

| Appearance | Red-orange crystalline solid | [2][8] |

| Melting Point | 183 °C (decomposes) | [2][10] |

| Boiling Point | 654.7 °C at 760 mmHg | [2] |

| Density | 1.00 g/cm³ at 20 °C | [10] |

| LogP (Octanol/Water) | 13.5 | [1] |

Table 2: Spectroscopic Properties of this compound

| Property | Value | Reference |

| UV/Vis λmax (in Hexane) | 450-454 nm, 477-484 nm | [7][8][11] |

| Molar Extinction Coefficient (ε) | ~139,500 M⁻¹cm⁻¹ at 451 nm in hexane (B92381) | [11][12] |

Table 3: Solubility of this compound in Common Solvents

| Solvent | Solubility | Reference |

| Water | Insoluble | [2][7] |

| Ethanol (B145695) | Soluble | [2] |

| Hexane | Soluble | [7] |

| Chloroform | Soluble | [2][7] |

| Benzene | Soluble | [2][7] |

| Carbon Disulfide | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | [8] |

| Dimethylformamide | ~0.1 mg/mL | [8] |

| Tetrahydrofuran | High | [13] |

Biological Properties and Signaling Pathways

This compound's biological significance stems primarily from its dual role as a precursor to vitamin A and as an antioxidant.[3][[“]]

Pro-vitamin A Activity

In the body, this compound is enzymatically cleaved by β-carotene 15,15'-dioxygenase into two molecules of retinal, which can then be converted to retinol (B82714) (vitamin A) and retinoic acid.[2][8] Vitamin A is essential for vision, immune function, and cell differentiation.[8] Retinoic acid, through its nuclear receptors (RAR and RXR), regulates the transcription of over 500 genes involved in cellular proliferation, differentiation, and apoptosis.[15][16][17]

Caption: Conversion of this compound to retinoids and the retinoic acid signaling pathway.

Antioxidant Activity

This compound is an effective antioxidant, capable of neutralizing free radicals and reducing oxidative stress.[[“]][18] This activity is attributed to its conjugated double bond system, which can delocalize the unpaired electron of a free radical. By mitigating oxidative damage, this compound may help protect against chronic diseases such as certain cancers and cardiovascular disease.[18]

Modulation of Signaling Pathways

Beyond its direct antioxidant effects, this compound can modulate cellular signaling pathways involved in oxidative stress response and inflammation. One such pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[19][20] Under conditions of oxidative stress, this compound can promote the translocation of Nrf2 to the nucleus, where it binds to the ARE and upregulates the expression of antioxidant and detoxifying enzymes.[20][21]

Caption: Simplified diagram of the Nrf2-ARE signaling pathway activation by this compound.

Experimental Protocols

Extraction and Purification of this compound from Plant Material (e.g., Carrots)

This protocol describes a general method for the extraction and purification of this compound using column chromatography.[2][22]

Materials:

-

Fresh carrots

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Alumina (B75360) (for column chromatography)

-

Glass column

-

Rotary evaporator

Procedure:

-

Homogenization: Wash, peel, and finely grate fresh carrots. Homogenize the grated carrots with acetone in a blender until a fine slurry is obtained.

-

Extraction: Filter the slurry through a Büchner funnel. Repeat the extraction of the solid residue with fresh acetone until the residue is colorless.

-

Partitioning: Combine the acetone extracts and transfer to a separatory funnel. Add an equal volume of petroleum ether and mix gently. Add distilled water to facilitate phase separation.

-

Washing: Discard the lower aqueous-acetone layer. Wash the upper petroleum ether layer, containing the pigments, several times with distilled water to remove residual acetone.

-

Drying: Dry the petroleum ether extract over anhydrous sodium sulfate.

-

Concentration: Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Column Chromatography: Prepare a slurry of alumina in petroleum ether and pack it into a glass column. Carefully load the concentrated extract onto the top of the column.

-

Elution: Elute the column with petroleum ether. The this compound, being non-polar, will move down the column. Collect the orange-colored fraction.

-

Final Concentration: Evaporate the solvent from the collected fraction to obtain purified this compound crystals.

Caption: Experimental workflow for the extraction and purification of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and accurate method for the quantification of this compound.[23]

Instrumentation:

-

HPLC system with a pump, autosampler, and a UV/Vis or photodiode array (PDA) detector.

-

Reversed-phase C18 or C30 column.

Reagents:

-

HPLC-grade methanol (B129727), acetonitrile, and tetrahydrofuran.[24]

-

This compound standard of known purity.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., hexane or a mixture of acetonitrile/methylene chloride/methanol). Perform serial dilutions to create a series of calibration standards.

-

Sample Preparation: Dissolve the extracted and purified this compound sample in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Mobile Phase: A common mobile phase is a mixture of methanol, acetonitrile, and water, or methanol, tetrahydrofuran, and water.[22][24] The exact composition may need optimization.

-

Flow Rate: Typically 0.8-1.0 mL/min.[24]

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Detection Wavelength: Set the detector to the maximum absorbance of this compound, typically around 450 nm.[24]

-

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Determination of Antioxidant Activity by DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and simple method to evaluate the antioxidant capacity of compounds.[25][26][27]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.[27]

Materials:

-

DPPH

-

Methanol or ethanol

-

This compound sample

-

Positive control (e.g., ascorbic acid or Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).[26] This solution should be freshly prepared and kept in the dark.

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent to prepare a series of concentrations.

-

Assay:

-

In a test tube or microplate well, add a specific volume of the this compound sample solution.

-

Add the DPPH working solution and mix thoroughly.

-

For the control, use the solvent instead of the sample solution.

-

Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[26]

-

-

Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

% Scavenging = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: Plot the percentage of scavenging activity against the sample concentration to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Conclusion

This compound is a multifaceted molecule with significant implications for human health. Its well-defined molecular structure gives rise to its unique physicochemical properties and crucial biological functions as a pro-vitamin A and an antioxidant. The detailed experimental protocols provided in this guide offer a framework for the reliable extraction, quantification, and functional assessment of this compound. A thorough understanding of its properties and associated signaling pathways is essential for researchers and professionals in the fields of nutrition, medicine, and drug development to harness its full therapeutic potential.

References

- 1. This compound | C40H56 | CID 5280489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. β-Carotene - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 6. This compound structure [chm.bris.ac.uk]

- 7. β-Carotene | 7235-40-7 [chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. β Carotene [webbook.nist.gov]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. epic.awi.de [epic.awi.de]

- 12. omlc.org [omlc.org]

- 13. researchgate.net [researchgate.net]

- 14. consensus.app [consensus.app]

- 15. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 16. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Beta Carotene: Benefits, Foods to Eat, and More [healthline.com]

- 19. β-carotene provides neuro protection after experimental traumatic brain injury via the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. imrpress.com [imrpress.com]

- 21. researchgate.net [researchgate.net]

- 22. cabidigitallibrary.org [cabidigitallibrary.org]

- 23. Determination of β-Carotene in Supplements and Raw Materials by Reversed-Phase High Pressure Liquid Chromatography: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 25. 2.6. Antioxidant Activity: DPPH Assay [bio-protocol.org]

- 26. acmeresearchlabs.in [acmeresearchlabs.in]

- 27. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

The intricate Dance of Color: An In-depth Technical Guide to the Beta-Carotene Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the beta-carotene (B85742) biosynthesis pathway in plants, a critical route for the production of essential vitamins, antioxidants, and pigments. This document delves into the core biochemical steps, regulatory networks, and key experimental methodologies used to investigate this pathway, offering valuable insights for researchers in plant biology, biotechnology, and drug development.

The Core Biosynthetic Pathway: From Precursor to Pigment

The synthesis of this compound in plants is a plastid-localized process, originating from the methylerythritol 4-phosphate (MEP) pathway, which supplies the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The dedicated carotenoid pathway commences with the formation of the C40 backbone and proceeds through a series of desaturation, isomerization, and cyclization reactions.

The central steps are as follows:

-

Phytoene (B131915) Synthesis: Two molecules of geranylgeranyl pyrophosphate (GGPP), a C20 compound derived from IPP and DMAPP, are condensed to form the first colorless carotenoid, 15-cis-phytoene (B30313). This reaction is catalyzed by phytoene synthase (PSY) , widely recognized as a major rate-limiting enzyme in the pathway.[1][2]

-

Desaturation and Isomerization to Lycopene (B16060): A series of four enzymatic reactions converts 15-cis-phytoene into the red-colored, all-trans-lycopene. This involves two desaturases, phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS) , and two isomerases, ζ-carotene isomerase (Z-ISO) and carotenoid isomerase (CRTISO) .

-

Cyclization of Lycopene: The Branching Point: The linear lycopene molecule is the critical branch point of the pathway. The cyclization of its ends determines the type of carotene produced.

-

This compound formation: Lycopene β-cyclase (LCYB) introduces a β-ring at both ends of the lycopene molecule, yielding this compound.[3]

-

Alpha-carotene formation: The concerted action of lycopene ε-cyclase (LCYE) , which adds an ε-ring, and LCYB, which adds a β-ring, results in the formation of alpha-carotene.

-

This compound can be further hydroxylated to produce xanthophylls like zeaxanthin.

Caption: The core this compound biosynthesis pathway in plants.

Quantitative Data on Carotenoid Biosynthesis

The accumulation of this compound and other carotenoids is a dynamic process influenced by developmental stage, tissue type, and environmental conditions. The following table summarizes quantitative data on carotenoid content in tomato fruit at different ripening stages.

| Tomato Cultivar | Ripening Stage | Lycopene (µg/g FW) | This compound (µg/g FW) |

| Cherry-Nasmata | Field Ripening | 18.69 ± 1.1 | 4.67 ± 0.35 |

| Cherry-Nasmata | Ambient Temperature Ripening | 12.38 ± 1.11 | 3.10 ± 0.17 |

| VAR-10 | Field Ripening | 13.19 ± 0.96 | 3.30 ± 0.29 |

| VAR-10 | Ambient Temperature Ripening | 10.40 ± 1.29 | 2.60 ± 0.12 |

| 4-Lobes | Field Ripening | 28.03 ± 2.53 | 7.01 ± 0.60 |

| 4-Lobes | Ambient Temperature Ripening | 18.90 ± 2.05 | 4.74 ± 0.39 |

| Data adapted from Olajide et al. (2022).[4] |

Regulation of the this compound Biosynthesis Pathway

The biosynthesis of this compound is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational controls. Light is a major environmental signal that profoundly influences this pathway.

Light Signaling Pathway

Light perception by photoreceptors, such as phytochromes (for red/far-red light) and cryptochromes (for blue light), initiates a signaling cascade that converges on key transcription factors. These transcription factors, in turn, modulate the expression of carotenoid biosynthesis genes. A simplified representation of this signaling pathway is depicted below.

Caption: A simplified diagram of the light signaling pathway regulating carotenoid biosynthesis.

In the dark, transcription factors like PHYTOCHROME INTERACTING FACTOR 1 (PIF1) accumulate and actively repress the expression of the PSY gene. Upon illumination, phytochromes are activated and trigger the degradation of PIFs, relieving the repression of PSY. Simultaneously, light stabilizes another transcription factor, LONG HYPOCOTYL 5 (HY5), which acts as a positive regulator of PSY and other genes involved in photomorphogenesis.

Experimental Protocols

A variety of experimental techniques are employed to study the this compound biosynthesis pathway. Below are detailed methodologies for three key experimental approaches.

Quantification of Carotenoids by High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify this compound and other carotenoids in plant tissues.

Materials:

-

Plant tissue (e.g., leaves, fruit)

-

Liquid nitrogen

-

Mortar and pestle or homogenizer

-

Acetone (B3395972) (HPLC grade) with 0.1% (w/v) Butylated hydroxytoluene (BHT)

-

Petroleum ether or hexane (B92381) (HPLC grade)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

-

HPLC system with a C30 reverse-phase column and a photodiode array (PDA) or UV-Vis detector

-

Mobile phase solvents (e.g., methanol (B129727), methyl-tert-butyl ether (MTBE))

-

Carotenoid standards (e.g., this compound, lycopene, lutein)

Procedure:

-

Sample Preparation:

-

Harvest and immediately freeze the plant tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

-

-

Extraction:

-

Transfer a known amount of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.

-

Add 1 mL of ice-cold acetone with 0.1% BHT and vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction of the pellet with another 1 mL of acetone with BHT until the pellet is colorless. Pool the supernatants.

-

-

Phase Separation:

-

Add 1 mL of petroleum ether and 1 mL of saturated NaCl solution to the pooled acetone extract.

-

Vortex briefly and centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper organic phase containing the carotenoids.

-

Repeat the extraction of the lower aqueous phase with another 1 mL of petroleum ether and pool the organic phases.

-

-

Drying and Reconstitution:

-

Pass the pooled organic phase through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at low temperature (<35°C).

-

Re-dissolve the carotenoid extract in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., methanol:MTBE, 1:1, v/v).

-

-

HPLC Analysis:

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

-

Inject the sample onto the C30 column.

-

Elute the carotenoids using a suitable gradient of mobile phase solvents. A typical gradient might be a linear gradient from 100% methanol to 100% MTBE over 30 minutes.

-

Monitor the elution profile at 450 nm.

-

Identify the carotenoids by comparing their retention times and absorption spectra with those of authentic standards.

-

Quantify the carotenoids by integrating the peak areas and comparing them to a standard curve generated with known concentrations of the standards.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the transcript levels of genes encoding enzymes in the this compound biosynthesis pathway.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

RNA extraction kit (e.g., TRIzol or a column-based kit)

-

DNase I

-

Reverse transcription kit

-

qPCR instrument

-

SYBR Green or probe-based qPCR master mix

-

Gene-specific primers for target genes (e.g., PSY, LCYB) and a reference gene (e.g., Actin, Ubiquitin)

Procedure:

-

RNA Extraction and DNase Treatment:

-

Extract total RNA from frozen plant tissue using a commercial kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.

-

-

Primer Design and Validation:

-

Design gene-specific primers for the target and reference genes, typically to amplify a product of 100-200 bp.

-

Validate the primer efficiency by performing a standard curve analysis with a serial dilution of cDNA.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers, and the qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Include no-template controls (NTCs) to check for contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

In Vitro Enzyme Assay for Phytoene Synthase (PSY)

Objective: To measure the enzymatic activity of phytoene synthase by quantifying the conversion of [14C]-GGPP to [14C]-phytoene.

Materials:

-

Plant tissue or recombinant PSY protein

-

Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT)

-

[1-14C]-Geranylgeranyl pyrophosphate ([14C]-GGPP)

-

Unlabeled GGPP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

Hexane

-

Silica (B1680970) gel thin-layer chromatography (TLC) plates

-

Scintillation counter and scintillation fluid

Procedure:

-

Enzyme Preparation:

-

Homogenize plant tissue in ice-cold extraction buffer and centrifuge to obtain a crude protein extract.

-

Alternatively, use a purified recombinant PSY protein.

-

-

Enzyme Assay:

-

Set up the reaction mixture in a microcentrifuge tube containing assay buffer, a known amount of protein extract or recombinant PSY, and a mixture of unlabeled and [14C]-GGPP.

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of hexane and vortexing vigorously.

-

-

Product Extraction and Separation:

-

Centrifuge the mixture to separate the phases.

-

Carefully collect the upper hexane phase containing the phytoene.

-

Spot the hexane extract onto a silica gel TLC plate.

-

Develop the TLC plate using a suitable solvent system (e.g., hexane:diethyl ether, 9:1, v/v).

-

-

Quantification:

-

Visualize the phytoene spot under UV light (if a standard is co-spotted) or by autoradiography.

-

Scrape the silica gel corresponding to the phytoene spot into a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the amount of phytoene synthesized based on the specific activity of the [14C]-GGPP.

-

Experimental Workflow and Logical Relationships

Studying the this compound biosynthesis pathway often involves a multi-faceted approach, integrating different experimental techniques to understand the flow of metabolites and the underlying regulatory mechanisms. A typical experimental workflow for metabolic flux analysis is outlined below.

Caption: A generalized experimental workflow for metabolic flux analysis of the this compound pathway.

This workflow illustrates the logical progression from perturbing the pathway to integrating multi-omics data to understand the metabolic flux and generate new hypotheses. By combining quantitative data on metabolites, gene expression, and enzyme activities, researchers can build a comprehensive picture of how carbon flows through the this compound biosynthesis pathway and how it is regulated.

This technical guide provides a foundational understanding of the this compound biosynthesis pathway in plants. For more detailed information on specific enzymes, regulatory factors, or experimental techniques, the cited literature should be consulted.

References

The Antioxidant Mechanism of β-Carotene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted mechanism of action of β-carotene as an antioxidant. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the nuanced roles of carotenoids in biological systems. This document details the chemical kinetics of β-carotene's interaction with reactive oxygen species (ROS), its dual role as a pro-oxidant, its engagement with cellular signaling pathways, and the experimental protocols used to elucidate these functions.

Core Antioxidant Mechanisms of β-Carotene

β-Carotene, a lipophilic polyene, exhibits its antioxidant properties primarily through the quenching of singlet oxygen and the scavenging of various free radicals. Its unique structure, characterized by an extended system of conjugated double bonds, allows it to effectively delocalize electron density, making it highly reactive towards electronically excited molecules and radical species.

Quenching of Singlet Oxygen (¹O₂)

Singlet oxygen is a high-energy, non-radical reactive oxygen species that can inflict significant damage to cellular components, particularly lipids and proteins. β-Carotene is an exceptionally efficient quencher of ¹O₂ through a physical mechanism.

Mechanism: The process involves the transfer of energy from the excited singlet oxygen molecule to the β-carotene molecule, returning ¹O₂ to its ground state (³O₂). The β-carotene molecule absorbs this energy and enters an excited triplet state. This excited state is then dissipated as heat to the surrounding solvent, returning the β-carotene to its ground state, ready to quench another singlet oxygen molecule. This cyclical process allows a single molecule of β-carotene to quench numerous singlet oxygen molecules without being chemically altered.

Scavenging of Free Radicals

β-Carotene can also neutralize various free radicals, including peroxyl (ROO•), hydroxyl (•OH), and superoxide (B77818) (O₂⁻•) radicals. The primary mechanisms involved are radical addition and electron transfer.

-

Peroxyl Radical Scavenging: This is a critical function, particularly in inhibiting lipid peroxidation. The reaction mechanism is dependent on oxygen partial pressure. At low oxygen tension, β-carotene can effectively trap peroxyl radicals. However, at high oxygen concentrations, a pro-oxidant effect can be observed.[1]

-

Hydroxyl and Superoxide Radical Scavenging: β-Carotene can react with and neutralize these highly reactive radicals. The reaction with superoxide or hydroxyl radicals primarily results in the formation of β-carotene epoxides.[2]

Quantitative Analysis of β-Carotene's Antioxidant Activity

The efficacy of β-carotene as an antioxidant has been quantified through various in vitro assays. The following tables summarize key kinetic data.

| Reactive Oxygen Species | Scavenging/Quenching Rate Constant | Assay Conditions | Reference(s) |

| Singlet Oxygen (¹O₂) | 2.3-2.5 x 10⁹ M⁻¹s⁻¹ | Unilamellar DPPC liposomes | [3] |

| Acetylperoxyl Radical | 9.2 ± 0.6 x 10⁸ M⁻¹s⁻¹ | Aerated benzene (B151609) at 20°C | [4] |

| Peroxyl Radicals (general) | 5 x 10⁵ - 1 x 10⁴ M⁻¹s⁻¹ | Solution | [5] |

| Carbon-centered Radicals | ~10⁴ M⁻¹s⁻¹ | Solution | [5] |

Table 1: Radical Scavenging and Quenching Rate Constants of β-Carotene. This table presents the bimolecular rate constants for the reaction of β-carotene with various reactive oxygen species.

| Assay | IC₅₀ (μg/mL) | Notes | Reference(s) |

| ABTS Radical Scavenging | 7.0 | In β-Carotene loaded nanostructured lipid carrier (NLC) | [6] |

| DPPH Radical Scavenging | 61.2 | In β-Carotene loaded nanostructured lipid carrier (NLC) | [6] |

| DPPH Radical Scavenging | 59.14 | [7] |

Table 2: In Vitro Antioxidant Activity of β-Carotene (IC₅₀ values). This table summarizes the half-maximal inhibitory concentration (IC₅₀) of β-carotene in common antioxidant assays. Lower IC₅₀ values indicate higher antioxidant activity.

The Pro-oxidant Activity of β-Carotene

Under certain conditions, β-carotene can exhibit pro-oxidant effects, a critical consideration in its therapeutic application. This paradoxical behavior is primarily influenced by:

-

High Oxygen Tension: At high partial pressures of oxygen, such as those found in the lungs of smokers, β-carotene can auto-oxidize.[1] The β-carotene radical formed can then react with molecular oxygen to generate a peroxyl radical, which can initiate or propagate radical chain reactions, thereby acting as a pro-oxidant.[8]

-

High Concentrations: At high concentrations, β-carotene molecules can aggregate, which may alter their antioxidant properties and potentially lead to pro-oxidant effects.

Interaction with Cellular Signaling Pathways: The Nrf2-ARE Pathway

β-Carotene can modulate cellular antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[5]

Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or inducers like β-carotene, Keap1 undergoes a conformational change, leading to the release of Nrf2.[8] Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[9] Downstream targets of this pathway include enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase, which are crucial for cellular redox homeostasis.

Caption: Activation of the Nrf2-ARE signaling pathway by β-carotene.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of β-carotene's antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

-

β-Carotene standard

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

-

Sample Preparation: Dissolve β-carotene in a suitable organic solvent (e.g., chloroform, hexane, or acetone) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

-

Assay:

-

In a test tube or microplate well, add a specific volume of the β-carotene solution (or standard/control).

-

Add an equal volume of the DPPH working solution.

-

Include a blank containing only the solvent and DPPH solution.

-

Mix thoroughly and incubate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Ethanol or methanol

-

β-Carotene standard

-

Positive control (e.g., Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of ABTS•⁺ Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

-

-

Working Solution: Dilute the ABTS•⁺ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Dissolve β-carotene in an appropriate organic solvent and prepare a series of dilutions.

-

Assay:

-

Add a small volume of the β-carotene solution to a larger volume of the ABTS•⁺ working solution.

-

Mix and incubate at room temperature for a defined period (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition similar to the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

Materials:

-

Human hepatocarcinoma (HepG2) cells

-

Cell culture medium

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

-

Phosphate-buffered saline (PBS)

-

β-Carotene

-

Quercetin (as a standard)

-

Fluorescence microplate reader

Procedure:

-

Cell Culture: Seed HepG2 cells in a 96-well microplate and culture until they reach confluence.

-

Loading with DCFH-DA: Wash the cells with PBS and then incubate them with a solution containing DCFH-DA and the β-carotene sample (at various concentrations) for 1 hour at 37°C.

-

Induction of Oxidative Stress: Wash the cells again with PBS to remove the extracellular compounds. Add AAPH solution to induce the generation of peroxyl radicals.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

-

Calculation: The CAA value is calculated based on the area under the curve of fluorescence intensity versus time.

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

Materials:

-

Biological sample (e.g., liposomes, microsomes, or tissue homogenate)

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

β-Carotene

-

Inducer of lipid peroxidation (e.g., Fe²⁺/ascorbate or AAPH)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a suspension of the biological membrane.

-

Incubation:

-

To the sample, add the inducer of lipid peroxidation and β-carotene at various concentrations.

-

Incubate at 37°C for a specified time (e.g., 1 hour).

-

-

Termination of Reaction: Stop the reaction by adding TCA to precipitate proteins.

-

Color Development:

-

Centrifuge the mixture and collect the supernatant.

-

Add TBA reagent to the supernatant and heat at 95-100°C for 15-30 minutes to develop a pink color.

-

-

Measurement: Cool the samples and measure the absorbance at 532 nm.

-

Calculation: The concentration of MDA is calculated from a standard curve, and the percentage of inhibition of lipid peroxidation by β-carotene is determined.

Conclusion

The antioxidant activity of β-carotene is a complex and context-dependent phenomenon. While it is a highly effective quencher of singlet oxygen and a capable scavenger of various free radicals, its efficacy is modulated by factors such as oxygen tension and concentration. Furthermore, its ability to induce endogenous antioxidant defenses through the Nrf2-ARE signaling pathway highlights a broader, more indirect mechanism of cellular protection. A thorough understanding of these multifaceted actions, supported by robust experimental methodologies, is crucial for the rational design and development of novel therapeutic strategies leveraging the antioxidant potential of β-carotene. This guide provides a foundational framework for researchers and professionals to delve deeper into the intricate world of carotenoid bioactivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. benchchem.com [benchchem.com]

- 5. β-carotene provides neuro protection after experimental traumatic brain injury via the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cosmobiousa.com [cosmobiousa.com]

- 8. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carotenoids activate the antioxidant response element transcription system - PubMed [pubmed.ncbi.nlm.nih.gov]

Beta-Carotene's Role as a Provitamin A Precursor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

I. Executive Summary

Beta-carotene (B85742) is the most potent provitamin A carotenoid found in the plant kingdom, serving as a primary dietary source of vitamin A for a significant portion of the global population. Its conversion into active retinoids is a critical metabolic process, essential for vision, immune function, gene regulation, and cellular differentiation. This process is tightly regulated and involves a series of enzymatic steps primarily occurring in the intestine and liver. The efficiency of this conversion is highly variable, influenced by a confluence of factors including genetic polymorphisms, dietary composition, and the host's vitamin A status. This document provides an in-depth examination of the molecular mechanisms governing the bioactivation of this compound, details established experimental protocols for its study, and presents quantitative data on its metabolic fate.

II. The Core Metabolic Pathway of this compound Conversion

The transformation of dietary this compound into biologically active retinoids is a multi-step enzymatic cascade. The initial and rate-limiting step is the oxidative cleavage of the this compound molecule. This process can occur via two primary pathways: central cleavage and eccentric cleavage.

-

Central Cleavage: This is the principal pathway for vitamin A synthesis. The enzyme β-carotene 15,15′-oxygenase 1 (BCO1) symmetrically cleaves the this compound molecule at the central 15,15' double bond. This reaction requires molecular oxygen and yields two molecules of all-trans-retinal (B13868).[1][2][3][4]

-

Eccentric Cleavage: The enzyme β-carotene 9′,10′-oxygenase 2 (BCO2) catalyzes the asymmetric cleavage of this compound at the 9',10' double bond. This produces one molecule of β-apo-10′-carotenal and one molecule of β-ionone.[1][2][3][5] β-apo-10'-carotenal can be further cleaved by BCO1 to yield retinal.[5]

Following cleavage, the resulting all-trans-retinal undergoes further metabolism:

-

Reduction to Retinol: Retinal is reversibly reduced to all-trans-retinol by retinal reductases.[6][7] This is the transport and storage form of vitamin A.

-

Oxidation to Retinoic Acid: Retinal is irreversibly oxidized to all-trans-retinoic acid by retinaldehyde dehydrogenases (RALDHs).[8][9] Retinoic acid is the primary biologically active form that regulates gene expression.

References

- 1. Cellular localization of β-carotene 15,15′ oxygenase-1 (BCO1) and β-carotene 9′,10′ oxygenase-2 (BCO2) in rat liver and intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carotenoid oxygenase - Wikipedia [en.wikipedia.org]

- 3. Enzymology of Vertebrate Carotenoid Oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Provitamin A function of carotenoids: the conversion of this compound into vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In Vitro and In Vivo Characterization of Retinoid Synthesis from β-carotene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms involved in the intestinal absorption of dietary vitamin A and provitamin A carotenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How Well Do I Convert Beta Carotene To Vitamin A? [xcode.life]

- 9. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Physiological Functions of Beta-Carotene in Humans

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted physiological roles of beta-carotene (B85742) in human health. It delves into its provitamin A activity, antioxidant functions, and its influence on cellular signaling and immune responses. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways to support advanced research and development in the fields of nutrition, pharmacology, and medicine.

Core Physiological Functions of this compound

This compound, a prominent member of the carotenoid family, is a lipophilic, red-orange pigment abundant in various fruits and vegetables.[1] Its physiological significance in humans is primarily attributed to its role as a precursor to vitamin A (retinol) and its intrinsic antioxidant properties.[1]

Provitamin A Activity

The most well-established function of this compound is its ability to be converted into vitamin A, an essential nutrient for a myriad of biological processes, including vision, immune function, cell growth and differentiation, and reproduction.[1][2] This conversion is a tightly regulated enzymatic process primarily occurring in the intestinal mucosa.

The bioavailability of this compound, and consequently its conversion to vitamin A, is highly variable and influenced by several factors, including the food matrix, food processing techniques, and the amount of dietary fat consumed.[3] The absorption of this compound from plant sources can range from as low as 5% to as high as 65% in humans.[3]

Table 1: Bioavailability of this compound from Various Food Matrices

| Food Source | Form | Bioavailability/Bioaccessibility | Reference |

| Mixed Vegetables | Raw | 14% | [4] |

| Mixed Vegetables | Processed | Increased up to 6-fold compared to raw | [4] |

| Carrots and Spinach | Raw | Plasma this compound increase was one-third of processed | [5] |

| Carrots and Spinach | Thermally processed and pureed | Plasma this compound increase was three times that of raw | [5] |

| Mixed Diet (β-carotene-rich vegetables) | In vitro | 28% bioaccessibility | [6][7] |

| Oil Diet (β-carotene-low vegetables + supplemental β-carotene) | In vitro | 53% bioaccessibility | [6][7] |

| Carrots | Raw | Lower plasma response | [8] |

| Carrot Juice | Fresh | Higher plasma response | [8] |

The efficiency of converting absorbed this compound to vitamin A is also not absolute and is influenced by the dose administered. Higher doses of this compound lead to a decreased conversion efficiency.[9][10]

Table 2: Vitamin A Equivalency of this compound

| Source/Condition | Vitamin A Equivalency Ratio (by weight, β-carotene:retinol) | Reference |

| In Oil | 2:1 to 4:1 | [1] |

| Biofortified Golden Rice | 3.8:1 | [3] |

| Biofortified Maize | 6.5:1 | [3] |

| Vegetables with complex matrices | 10:1 to 28:1 | [3] |

| Mixed Diet (US Institute of Medicine estimate) | 12:1 | [1] |

| Single 6 mg dose | 3.8:1 | [9] |

| Single 126 mg dose | 55:1 | [9] |

| 20 mg dose (deuterium-labeled) | Plasma AUC for retinoid-d4 increased by 36% with doubling of dose | [9][10] |

| 40 mg dose (deuterium-labeled) | Plasma AUC for β-carotene-d8 doubled from 20mg dose | [9][10] |

Antioxidant Activity

This compound exhibits significant antioxidant properties by quenching singlet molecular oxygen and scavenging peroxyl radicals.[11] This activity helps to protect cells and tissues from oxidative damage caused by reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous chronic diseases. The antioxidant capacity of this compound can be measured using various in vitro assays.

Table 3: In Vitro Antioxidant Activity of this compound and its Metabolites

| Assay | Compound | Relative Activity | Reference |

| FRAP (Ferric Reducing Antioxidant Power) | β-carotene isomers | No ferric reducing activity | [12][13] |

| FRAP | β-apo-carotenoids | Increased FRAP activity compared to parent molecule | [12][13] |

| αTEAC (ABTS bleaching assay) | all-E, 9Z, and 13Z β-carotene isomers | No significant differences | [12][13] |

| αTEAC | 15Z β-carotene isomer | Less active | [12][13] |

| Peroxyl Radical Scavenging (AAPH assay) | all-E, 9Z, and 13Z β-carotene isomers | No significant differences | [12][13] |

| Peroxyl Radical Scavenging (AAPH assay) | β-apo-carotenoids | Increased scavenging activity compared to parent molecule | [12][13] |

It is important to note that while in vitro assays provide valuable information, the antioxidant activity of this compound in vivo is more complex and can be influenced by various physiological factors.

Molecular Mechanisms and Signaling Pathways

This compound and its metabolites, particularly retinoic acid, exert profound effects on gene expression and cellular signaling. These molecules can modulate the activity of nuclear receptors, thereby influencing a wide range of cellular processes.

Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) Signaling

The conversion of this compound to retinal and subsequently to retinoic acid is a critical step in its biological activity.[14] Retinoic acid isomers, such as all-trans-retinoic acid and 9-cis-retinoic acid, are ligands for the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), respectively.[15] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[15] This signaling pathway is crucial for development, differentiation, proliferation, and apoptosis.[15]

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

This compound and its metabolites have also been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.[16][17] PPARs are nuclear receptors that play key roles in lipid metabolism and adipogenesis.[18] this compound can influence PPARγ expression and activity, which in turn affects the expression of target genes involved in fat storage and metabolism.[17][18] The enzyme responsible for this compound cleavage, BCMO1, is itself a PPARγ target gene, indicating a complex feedback loop.[18][19]

Immunomodulatory Effects

This compound has been demonstrated to possess immunomodulatory properties, capable of enhancing certain aspects of the immune response.[20][21] Studies have shown that supplementation with this compound can lead to an increase in the percentage of monocytes expressing MHC class II molecules and adhesion molecules, as well as an increase in the secretion of tumor necrosis factor-alpha (TNF-α) by monocytes.[22] These effects suggest a potential role for this compound in enhancing cell-mediated immunity.[22]

Table 4: Effects of this compound Supplementation on Immune Parameters

| Parameter | Study Population | Dosage | Duration | Outcome | Reference |

| Monocyte surface molecule expression (HLA-DR, ICAM-1, LFA-3) | Healthy male nonsmokers | 15 mg/day | 26 days | Significant increase in the percentage of monocytes expressing these molecules | [22] |

| TNF-α secretion by monocytes | Healthy male nonsmokers | 15 mg/day | 26 days | Significant increase in ex vivo TNF-α secretion | [22] |

| Plasma TNF-α levels | Oral leukoplakia patients | 30 mg/day | Not specified | Increased plasma levels in responding patients | [20][23] |

Experimental Protocols

Quantification of this compound and Retinol (B82714) in Human Plasma and Tissues

Objective: To determine the concentrations of this compound and retinol in biological samples.

Methodology: High-Performance Liquid Chromatography (HPLC) is the method of choice for the simultaneous quantification of these fat-soluble micronutrients.[24][25][26]

-

Sample Preparation (Plasma):

-

Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge to separate plasma.

-

To 100 µL of plasma, add an internal standard (e.g., tocol).[8]

-

Add 500 µL of ethanol (B145695) to precipitate proteins and vortex for 2 minutes.[8]

-

Add 3 mL of hexane (B92381) for extraction and vortex for 2 minutes.[8]

-

Centrifuge at 1,977 x g for 5 minutes at 5°C.[8]

-

Collect the upper hexane layer and evaporate to dryness under a stream of nitrogen.[8]

-

Reconstitute the residue in a mobile phase-compatible solvent (e.g., methanol:methylene chloride, 85:15, v/v).[8]

-

-

Sample Preparation (Tissues):

-

Chromatographic Analysis:

-

Inject the reconstituted sample into an HPLC system equipped with a C18 or C30 reverse-phase column.

-

Use an isocratic or gradient mobile phase (e.g., acetonitrile:methanol) to separate the compounds.[28]

-

Detect this compound at approximately 450 nm and retinol at approximately 325 nm using a UV-Vis detector.[27]

-

Quantify by comparing peak areas to those of known standards.

-

For enhanced sensitivity and specificity, especially when using stable isotopes to study bioavailability and conversion, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.[29]

In Vitro Assessment of Antioxidant Activity

Objective: To evaluate the radical scavenging capacity of this compound and its metabolites.

Methodology: Several spectrophotometric assays can be used.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay (αTEAC):

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

-

Add the this compound sample to the ABTS•+ solution.

-

The antioxidant activity is measured by the degree of color bleaching at 734 nm.[30]

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[30]

-

-